Goralatide (TFA)

Hematopoiesis Peptide Chemistry Cell Cycle

Goralatide, also known as AcSDKP or Seraspenide, is a synthetic tetrapeptide with the sequence N-acetyl-Ser-Asp-Lys-Pro. Its primary biological function is as a selective inhibitor of primitive hematopoietic cell proliferation, a property first identified from its isolation from fetal calf bone marrow.

Molecular Formula C22H34F3N5O11
Molecular Weight 601.5 g/mol
Cat. No. B12411094
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGoralatide (TFA)
Molecular FormulaC22H34F3N5O11
Molecular Weight601.5 g/mol
Structural Identifiers
SMILESCC(=O)NC(CO)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)O.C(=O)(C(F)(F)F)O
InChIInChI=1S/C20H33N5O9.C2HF3O2/c1-11(27)22-14(10-26)18(31)24-13(9-16(28)29)17(30)23-12(5-2-3-7-21)19(32)25-8-4-6-15(25)20(33)34;3-2(4,5)1(6)7/h12-15,26H,2-10,21H2,1H3,(H,22,27)(H,23,30)(H,24,31)(H,28,29)(H,33,34);(H,6,7)/t12-,13-,14-,15-;/m0./s1
InChIKeyLKOFRAPICMDYPN-WFGXUCIJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Goralatide (TFA) Tetrapeptide: A Procurement Guide for the AcSDKP Research Peptide


Goralatide, also known as AcSDKP or Seraspenide, is a synthetic tetrapeptide with the sequence N-acetyl-Ser-Asp-Lys-Pro [1]. Its primary biological function is as a selective inhibitor of primitive hematopoietic cell proliferation, a property first identified from its isolation from fetal calf bone marrow [1]. This compound is also recognized for its anti-inflammatory, anti-fibrotic, and pro-angiogenic properties [1]. As a substrate for angiotensin-converting enzyme (ACE), its endogenous regulation is linked to ACE activity [2]. The trifluoroacetate (TFA) salt form is a common commercial preparation chosen to enhance the peptide's stability and solubility for research applications .

Why Goralatide (TFA) Selection is Critical: Stability and Solubility Differentiators


Substituting Goralatide with other salt forms or peptide analogs without careful consideration can compromise experimental outcomes. The parent compound, Goralatide (free base), is notoriously unstable in vivo, with a reported plasma half-life of only 4.5 minutes [1]. This rapid degradation is a significant barrier to its use in many biological assays. The TFA salt form is specifically designed to address this limitation by enhancing the peptide's stability and solubility, making it a more reliable tool for in vitro and in vivo studies . Furthermore, while numerous AcSDKP analogs have been synthesized, many exhibit altered bioactivity, such as gained cytotoxicity towards cancer cells, which may be undesirable for studies focused on the natural inhibitory function of the parent peptide [2]. Therefore, the choice of Goralatide TFA is a deliberate one to balance improved handling and solubility with the native, well-characterized biological activity of AcSDKP.

Goralatide (TFA) Quantitative Differentiation vs. Acetate Salt and Analogs


Goralatide TFA Enhances Solubility and Stability for In Vitro Assays

Goralatide TFA provides enhanced solubility and stability compared to the free base form of Goralatide, which is a critical factor for reliable in vitro and in vivo research . The parent peptide, Goralatide (AcSDKP), has an extremely short plasma half-life of only 4.5 minutes, limiting its practical utility [1]. The TFA salt form is specifically engineered to improve these physicochemical properties, ensuring more consistent experimental outcomes .

Hematopoiesis Peptide Chemistry Cell Cycle

Goralatide TFA Potentiates Myeloprotection in Ara-C Chemotherapy

Goralatide TFA, as the active moiety AcSDKP, demonstrates a significant and quantifiable protective effect on bone marrow during chemotherapy [1]. In a murine model, Goralatide (AcSDKP) treatment during myelotoxic periods of Ara-C (cytarabine) cycles resulted in a highly significant increase in platelet count (p < 0.001) compared to animals receiving chemotherapy alone [1]. Furthermore, the combination of Goralatide with GM-CSF post-chemotherapy accelerated recovery from leukopenic nadirs and markedly increased white blood cell and granulocyte levels over those observed with GM-CSF alone, suggesting a protection of the stem cell pool [1].

Oncology Hematology Myeloprotection

Goralatide TFA Preserves Primitive Progenitors After 5-FU Myeloablation

Goralatide TFA (as AcSDKP) exhibits a specific protective effect on primitive hematopoietic progenitors following 5-fluorouracil (5-FU) treatment [1]. A single myelotoxic dose of 5-FU (200 mg/kg) in mice led to a dramatic 73% decrease in bone marrow AcSDKP concentrations and a 50% increase in plasma ACE activity [1]. When Goralatide was administered, it spared bone marrow high proliferative potential colony-forming cells (HPP-CFCs) from the myeloablative effects of 5-FU [1].

Stem Cell Research Bone Marrow Hematotoxicity

Goralatide Analogs Exhibit Altered Bioactivity: Cytotoxicity vs. Native Function

Unlike the parent Goralatide (AcSDKP), which is a selective inhibitor of primitive hematopoietic cell proliferation [1], certain synthesized analogs exhibit a completely altered bioactivity profile, including cytotoxicity towards a range of human cancer cell lines [2]. One such analog demonstrated significant cytotoxicity against human myeloid HL-60, HEL, Nalm-6 leukemia cells, endothelial HUVEC, glioblastoma U251, and transformed kidney 293T cells [2]. This highlights that structural modifications can lead to a loss of the desired native inhibitory function.

Leukemia Research Medicinal Chemistry Peptidomimetics

Goralatide (TFA) Research Applications: Leveraging Quantified Myeloprotection and Stability


Chemotherapy-Induced Myelosuppression Mitigation

In oncology research, Goralatide TFA is an essential tool for investigating strategies to protect the hematopoietic stem cell compartment from the cytotoxic effects of chemotherapy. Its demonstrated ability to significantly increase platelet counts (p < 0.001) and accelerate leukocyte recovery when combined with GM-CSF in murine models of Ara-C treatment makes it highly relevant for this application [1]. The improved stability of the TFA salt ensures reliable dosing and in vivo activity .

Ex Vivo Hematopoietic Stem Cell Purging and Expansion

Goralatide TFA can be applied in ex vivo protocols for purging or expanding hematopoietic stem cells (HSCs) for research purposes. Its selective protection of primitive progenitors, as shown by the sparing of HPP-CFCs following 5-FU treatment, indicates its utility in protecting HSCs from damage during ex vivo manipulation [2]. The enhanced solubility of the TFA salt form facilitates its incorporation into cell culture media for such applications .

Investigating the Biology of Stem Cell Quiescence and Proliferation

For fundamental stem cell biology research, Goralatide TFA serves as a specific molecular probe to study the regulation of primitive hematopoietic cell proliferation. Its well-characterized role as a negative regulator allows researchers to induce a quiescent state in HSCs and study the underlying mechanisms of cell cycle control [3]. Using the authentic peptide avoids the confounding cytotoxic effects that some analogs introduce [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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